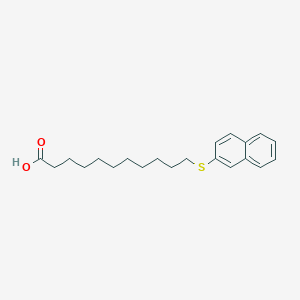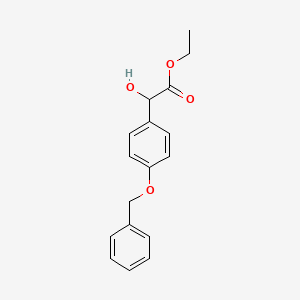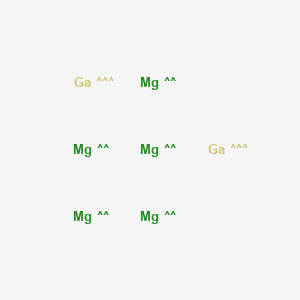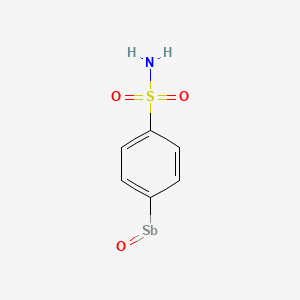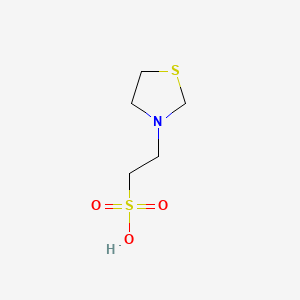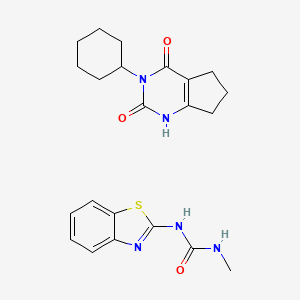
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of both nitro and hydroxy functional groups attached to phenyl rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid typically involves the nitration of phenolic compounds followed by the introduction of the arsinic acid group. The reaction conditions often require controlled temperatures and the use of strong acids as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of high-performance liquid chromatography (HPLC) and other separation techniques is common to ensure the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
(4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. The presence of nitro and hydroxy groups allows for various interactions, including hydrogen bonding and electron transfer, which contribute to its biological activity .
類似化合物との比較
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenyl-arsonic acid (roxarsone)
Comparison: (4-Hydroxy-3-nitrophenyl)(4-nitrophenyl)arsinic acid is unique due to the combination of its functional groups and the presence of the arsinic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, roxarsone is primarily used as a growth promoter in animal feed, whereas this compound has broader applications in scientific research and industry .
特性
CAS番号 |
6973-85-9 |
|---|---|
分子式 |
C12H9AsN2O7 |
分子量 |
368.13 g/mol |
IUPAC名 |
(4-hydroxy-3-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O7/c16-12-6-3-9(7-11(12)15(21)22)13(17,18)8-1-4-10(5-2-8)14(19)20/h1-7,16H,(H,17,18) |
InChIキー |
ZGYIRYLJMMLKKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC(=C(C=C2)O)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14722439.png)
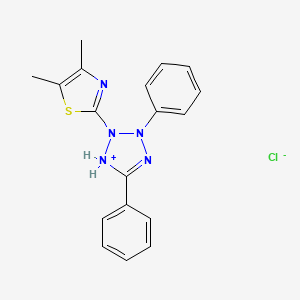


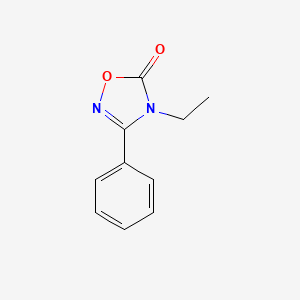
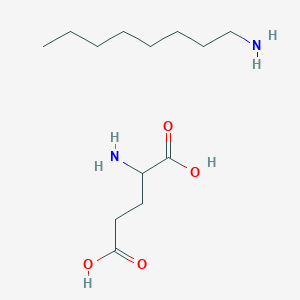
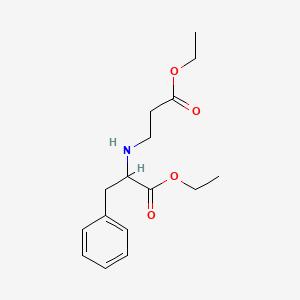
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
